1400w Dihydrochloride

Description

Properties

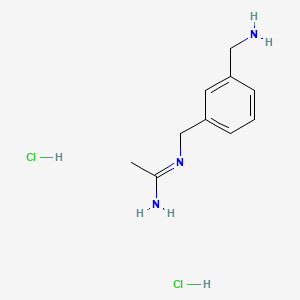

IUPAC Name |

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHSQZCZGPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214358-33-5 | |

| Record name | 1400w Dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400W DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1400W Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1400W Dihydrochloride, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

1400W is characterized as a slow, tight-binding inhibitor of iNOS.[1][2][3][4] Its inhibitory action is dependent on the presence of the cofactor NADPH.[3][5] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzymes do not regain activity even after extended periods.[3][5] This prolonged and potent inhibition is highly selective for iNOS over the other main isoforms of nitric oxide synthase, namely neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][6]

The mechanism involves 1400W acting as a competitive inhibitor with respect to the substrate L-arginine.[3][6] The slow onset of inhibition follows saturation kinetics.[3] This high selectivity and potent inhibitory action make 1400W a valuable tool in preclinical research for investigating the pathophysiological roles of iNOS in various conditions, including inflammation, neurotoxicity, and cancer.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the inhibitory potency and selectivity of this compound.

| Parameter | Species | Value | Reference |

| Kd | Human iNOS | ≤ 7 nM | [1][2] |

| Binding Constant | Human iNOS | 2.0 µM | [3][5] |

| Maximal Rate Constant | Human iNOS | 0.028 s-1 | [3][5] |

Table 1: Binding Affinity and Kinetics for iNOS

| NOS Isoform | Species | Ki | Selectivity vs. iNOS | Reference |

| nNOS | Human | 2 µM | ~285-fold | [1][3][6] |

| eNOS | Human | 50 µM | >5000-fold | [1][3][6] |

| eNOS | Rat | - | >1000-fold (in aortic rings) | [3][5] |

Table 2: Inhibitory Constants and Selectivity Ratios

Signaling Pathway of iNOS Inhibition

The overproduction of nitric oxide (NO) by iNOS is a key event in the pathophysiology of various inflammatory and neurodegenerative diseases. 1400W intervenes in this pathway by directly inhibiting the enzymatic activity of iNOS, thereby preventing the conversion of L-arginine to L-citrulline and NO.

Caption: Signaling pathway of iNOS induction and inhibition by 1400W.

Experimental Protocols

In Vitro iNOS Inhibition Assay

This protocol is based on methodologies described in the literature for assessing the inhibitory potential of compounds against iNOS.[6]

Objective: To determine the IC50 value of 1400W for iNOS.

Materials:

-

Recombinant human iNOS enzyme

-

L-Arginine

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Greiss Reagent

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, and BH4.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant iNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., a chelating agent).

-

Measure the production of nitric oxide indirectly by quantifying the accumulation of nitrite using the Greiss Reagent.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of 1400W and determine the IC50 value by non-linear regression analysis.

Caption: Experimental workflow for in vitro iNOS inhibition assay.

In Vivo Model: Endotoxin-Induced Vascular Injury

This protocol is a generalized representation of in vivo studies evaluating the efficacy of 1400W.[3][5]

Objective: To assess the in vivo efficacy of 1400W in a rat model of endotoxin-induced vascular injury.

Animals: Male Sprague-Dawley rats.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthetic

-

Evans blue dye

Procedure:

-

Administer LPS (e.g., 6 mg/kg, i.v.) to induce a systemic inflammatory response and iNOS expression.

-

At a specified time post-LPS administration (e.g., 3 hours), administer this compound or vehicle (saline) to different groups of animals.

-

After a set duration, inject Evans blue dye, which binds to albumin and is used as a marker for plasma protein leakage into tissues.

-

After circulation of the dye, euthanize the animals and perfuse the vasculature with saline to remove intravascular dye.

-

Dissect tissues of interest (e.g., ileum, lung, liver).

-

Extract the extravasated Evans blue dye from the tissues using a suitable solvent (e.g., formamide).

-

Quantify the amount of extracted dye spectrophotometrically.

-

A reduction in Evans blue extravasation in the 1400W-treated group compared to the vehicle group indicates inhibition of vascular leakage and in vivo iNOS inhibition.

Logical Relationship of 1400W's Properties

The unique characteristics of 1400W as a therapeutic and research tool are a direct consequence of its specific biochemical properties.

Caption: Logical flow from biochemical properties to in vivo efficacy of 1400W.

Conclusion

This compound is a powerful and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action, characterized by slow, tight-binding, and long-lasting inhibition, makes it an invaluable tool for dissecting the roles of iNOS in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in fields where iNOS is a key therapeutic target.

References

- 1. This compound | iNOS | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 1400W Dihydrochloride: A Technical Guide for Researchers

An In-depth Whitepaper on a Highly Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of 1400W dihydrochloride, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of iNOS inhibition.

Discovery and Rationale

1400W, chemically known as N-(3-(aminomethyl)benzyl)acetamidine, emerged from research efforts to develop selective inhibitors of iNOS.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2] Therefore, selective inhibition of iNOS, without affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, represents a promising therapeutic strategy. 1400W was identified as a slow, tight-binding inhibitor of human iNOS, exhibiting remarkable selectivity over other NOS isoforms.[1]

Mechanism of Action

1400W is a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase.[1][2] Its mechanism involves a time-dependent and NADPH-dependent inhibition of the enzyme.[1] L-Arginine, the natural substrate for iNOS, acts as a competitive inhibitor of 1400W binding.[1] Once bound, the enzyme-inhibitor complex is extremely stable, leading to what is considered either irreversible or very slowly reversible inhibition.[1] This potent and selective inhibition of iNOS makes 1400W a valuable tool for studying the roles of iNOS in various physiological and pathological processes and a lead compound for the development of new therapeutics.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of 1400W

| Parameter | Species | iNOS | nNOS | eNOS | Reference |

| Kd | Human | ≤ 7 nM | - | - | [1] |

| Ki | Human | - | 2 µM | 50 µM | [1] |

| Selectivity | Human | - | >200-fold vs iNOS | >5000-fold vs iNOS | [1] |

| IC50 | Murine | 0.2 µM - 1.5 µM | - | - | [4] |

Table 2: In Vivo Efficacy of 1400W

| Animal Model | Effect | Dosage | Reference |

| Rat endotoxin-induced vascular injury | >50-fold more potent against iNOS than eNOS | - | [1] |

| Rat traumatic brain injury | Reduced brain lesion volume by 64% | 20 mg/kg bolus, then 2.2 mg/kg/h infusion | [3] |

| Rat model of pain | Analgesic effects | - | [5] |

| Ischemic brain injury | Neuroprotective | - | [6] |

Signaling Pathway and Experimental Workflow

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway and Inhibition by 1400W

The following diagram illustrates the signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide, along with the inhibitory action of 1400W.

Caption: iNOS signaling pathway and 1400W inhibition.

Experimental Workflow for the Synthesis of this compound

The following diagram outlines a potential synthetic workflow for this compound, compiled from related syntheses.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride (1400W)

The following is a plausible, multi-step synthesis protocol for this compound, adapted from general procedures for the synthesis of acetamidines and related compounds.

Step 1: Formation of the Imidate Hydrochloride

-

A solution of 3-cyanobenzylamine in anhydrous ethanol is cooled to 0°C.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation, while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for 24 hours, during which the ethyl acetimidate hydrochloride intermediate precipitates.

-

The precipitate is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

Step 2: Conversion to the Acetamidine Free Base

-

The ethyl acetimidate hydrochloride intermediate is added portion-wise to a solution of anhydrous ammonia in ethanol at 0°C.

-

The reaction mixture is stirred at room temperature in a sealed vessel for 48 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N-(3-(aminomethyl)benzyl)acetamidine free base.

Step 3: Formation of the Dihydrochloride Salt

-

The crude free base is dissolved in a minimal amount of anhydrous ethanol.

-

A solution of hydrogen chloride in anhydrous ether is added dropwise with stirring until precipitation is complete.

-

The resulting white precipitate of this compound is collected by filtration, washed with anhydrous ether, and dried under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

In Vitro iNOS Inhibition Assay

The inhibitory activity of 1400W on iNOS can be determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.

-

Recombinant human iNOS is incubated with varying concentrations of this compound in a buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin, and calmodulin.

-

The reaction is initiated by the addition of [3H]-L-arginine.

-

After incubation at 37°C, the reaction is stopped, and the product, [3H]-L-citrulline, is separated from unreacted [3H]-L-arginine using a cation exchange resin.

-

The amount of [3H]-L-citrulline is quantified by liquid scintillation counting.

-

IC50 values are calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a powerful and selective tool for investigating the role of iNOS in health and disease. Its well-characterized mechanism of action and potent in vivo activity have made it a cornerstone in iNOS research. This guide provides a foundational understanding of its discovery, properties, and synthesis to aid researchers in its application and in the development of novel iNOS-targeted therapeutics.

References

- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]

- 4. selleckchem.com [selleckchem.com]

- 5. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core of Selectivity: An In-depth Technical Guide to the Early Studies of 1400W as an iNOS Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established N-(3-(Aminomethyl)benzyl)acetamidine, commonly known as 1400W, as a cornerstone tool in nitric oxide research. We will explore the early in vitro and in vivo studies that defined its remarkable potency and selectivity as an inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the key signaling pathways involved, offering a robust resource for professionals in the field.

Quantitative Data Summary

The initial characterization of 1400W revealed it to be a slow, tight-binding inhibitor of human iNOS with exceptional selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1] The key quantitative findings from these seminal studies are summarized below for clear comparison.

Table 1.1: In Vitro Inhibition of Human Nitric Oxide Synthase Isoforms by 1400W

| Parameter | Human iNOS | Human nNOS | Human eNOS |

| Inhibition Type | Slow, Tight-Binding, Irreversible/Very Slowly Reversible | Rapidly Reversible, Competitive with L-arginine | Rapidly Reversible, Competitive with L-arginine |

| Dissociation Constant (Kd) | ≤ 7 nM | - | - |

| Inhibitor Constant (Ki) | - | 2 µM | 50 µM |

| Selectivity vs. iNOS | - | ~286-fold less potent | ~7143-fold less potent |

Data sourced from Garvey et al. (1997).[1]

Table 1.2: Kinetic Parameters of 1400W Inhibition of Human iNOS

| Parameter | Value |

| Maximal Rate Constant of Inhibition Onset | 0.028 s-1 |

| Binding Constant for Inhibition Onset | 2.0 µM |

| L-arginine Inhibition Constant (Ks) for 1400W Binding | 3.0 µM |

Data sourced from Garvey et al. (1997).[1]

Table 1.3: In Vivo and Ex Vivo Potency and Selectivity of 1400W in Rat Models

| Model | Parameter | Potency/Selectivity Finding |

| Rat Aortic Rings | Potency vs. Rat iNOS and eNOS | >1000-fold more potent against iNOS than eNOS |

| Rat Endotoxin-Induced Vascular Injury | Potency vs. iNOS and eNOS | >50-fold more potent against iNOS than eNOS |

Data sourced from Garvey et al. (1997).[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies representative of the key experiments cited in the early studies of 1400W. These protocols are based on established techniques in the field and reflect the experimental designs of the time.

In Vitro NOS Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of 1400W against purified human NOS isoforms. The primary method for quantifying NOS activity is by measuring the conversion of L-[3H]arginine to L-[3H]citrulline.

2.1.1 Enzyme Purification: Human iNOS, nNOS, and eNOS are expressed in and purified from a suitable system, such as baculovirus-infected Sf9 insect cells, to ensure high purity and activity.

2.1.2 Assay Buffer Composition:

-

50 mM HEPES, pH 7.4

-

1 mM Dithiothreitol (DTT)

-

10 µM Tetrahydrobiopterin (BH4)

-

100 µM NADPH

-

2 µM Calmodulin (for nNOS and eNOS)

-

1 mM CaCl2 (for nNOS and eNOS)

-

L-[3H]arginine (specific activity ~60 Ci/mmol) at a final concentration of 10 µM.

2.1.3 Inhibition Assay Protocol:

-

Purified NOS enzyme is pre-incubated with varying concentrations of 1400W in the assay buffer at 37°C. For slow, tight-binding inhibitors like 1400W with iNOS, this pre-incubation step is critical.

-

The reaction is initiated by the addition of L-[3H]arginine.

-

The reaction mixture is incubated for a defined period (e.g., 10-30 minutes) at 37°C.

-

The reaction is terminated by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50WX-8) to separate the positively charged L-[3H]arginine from the neutral L-[3H]citrulline.

-

The L-[3H]citrulline in the eluate is quantified by liquid scintillation counting.

-

Inhibitor constants (Ki) and dissociation constants (Kd) are calculated from the concentration-response curves.

Rat Aortic Ring Vasodilation Assay

This ex vivo protocol assesses the functional activity of iNOS and eNOS in vascular tissue and the inhibitory effect of 1400W.

2.2.1 Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cleaned of adherent connective tissue and cut into rings of approximately 4-5 mm in length.

-

For experiments involving iNOS induction, aortic rings are incubated for several hours (e.g., 6 hours) with an inflammatory stimulus such as lipopolysaccharide (LPS; 10 µg/mL).

2.2.2 Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

The rings are gradually stretched to a resting tension of approximately 1.5-2.0 grams and allowed to equilibrate for at least 60 minutes.

2.2.3 Experimental Procedure:

-

The functional integrity of the endothelium is confirmed by observing relaxation to acetylcholine (e.g., 1 µM) after pre-contraction with phenylephrine (e.g., 0.1 µM).

-

To assess iNOS-mediated effects in LPS-treated rings, the relaxation in response to L-arginine is measured.

-

To determine the inhibitory effect of 1400W, rings are pre-incubated with various concentrations of the inhibitor before the addition of the agonist (acetylcholine for eNOS or L-arginine for iNOS).

-

Changes in isometric tension are recorded, and concentration-response curves are generated to determine the potency of 1400W.

Rat Model of Endotoxin-Induced Vascular Injury

This in vivo model is used to evaluate the efficacy of 1400W in a systemic inflammatory setting where iNOS is upregulated.

2.3.1 Animal Model:

-

Male Wistar rats are administered a sublethal dose of E. coli lipopolysaccharide (LPS) intravenously (e.g., 1 mg/kg) to induce a systemic inflammatory response and iNOS expression.

-

1400W is administered, typically subcutaneously or intravenously, at various doses and time points relative to the LPS challenge.

2.3.2 Assessment of Vascular Injury:

-

Vascular permeability, an indicator of vascular injury, is assessed by measuring the extravasation of a labeled macromolecule, such as [125I]-albumin.

-

At a defined time point after LPS administration, [125I]-albumin is injected intravenously.

-

After a circulation period, a blood sample is taken, and the animal is euthanized.

-

Tissues of interest (e.g., ileum, colon) are harvested, and the radioactivity is measured in a gamma counter.

-

The vascular injury is expressed as the ratio of radioactivity in the tissue to that in the plasma.

2.3.3 Measurement of Nitrite/Nitrate Levels:

-

Plasma samples are collected to measure the stable end-products of NO metabolism, nitrite and nitrate (NOx).

-

The Griess reaction is a common colorimetric method for this measurement. Nitrate in the sample is first reduced to nitrite, and then the total nitrite is quantified.

-

A reduction in plasma NOx levels in 1400W-treated animals compared to vehicle-treated controls indicates in vivo inhibition of NOS activity.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: iNOS signaling pathway and the inhibitory action of 1400W.

Experimental Workflows

Caption: Key experimental workflows for assessing 1400W's iNOS inhibitory activity.

Conclusion

The early studies on 1400W were pivotal in providing the scientific community with a highly selective and potent tool to dissect the physiological and pathophysiological roles of iNOS. Its characterization as a slow, tight-binding inhibitor with a remarkable selectivity margin over eNOS and nNOS has been consistently demonstrated in both in vitro and in vivo models.[1] The experimental frameworks detailed in this guide laid the groundwork for countless subsequent investigations into the role of iNOS in inflammation, septic shock, cancer, and neurodegenerative diseases. This document serves as a comprehensive reference for researchers aiming to understand the foundational science behind one of the most important pharmacological tools in nitric oxide research.

References

1400W Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1400W Dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of pathophysiological processes, including inflammation, neurotoxicity, and cancer.[1][2] Its remarkable selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms makes it an invaluable tool for investigating the specific roles of iNOS in biological systems and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization and use in research.

Chemical Properties and Structure

1400W, chemically known as N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide, is supplied as a dihydrochloride salt.[3] This white crystalline solid exhibits distinct physicochemical properties that are crucial for its handling, formulation, and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide;dihydrochloride | [4] |

| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [3] |

| Molecular Weight | 250.2 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in DMSO and Methanol.[3] More soluble in aqueous systems (>10 mg/ml in PBS, pH 7.2) than organic solvents (<0.25 mg/ml).[2] | [2][3] |

| Storage | Store at -20°C for long-term (months to years). Stock solutions in organic solvents can be stored at -20°C for up to six months. Aqueous solutions should be prepared fresh daily. | [2] |

Structural Information

The chemical structure of this compound is characterized by a central phenyl ring with two key functional groups: an aminomethyl group and a methyl-ethanimidamide group. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

SMILES Code: CC(NCC1=CC=CC(CN)=C1)=N.[H]Cl.[H]Cl[4]

InChI Key: WDJHSQZCZGPGAA-UHFFFAOYSA-N[4]

Mechanism of Action: Selective iNOS Inhibition

1400W is a slow, tight-binding, and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] iNOS is responsible for the production of large quantities of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Under inflammatory conditions, the expression of iNOS is upregulated, leading to excessive NO production, which can contribute to tissue damage.

1400W exhibits remarkable selectivity for iNOS over the other two major NOS isoforms, eNOS and nNOS. This selectivity is critical for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects associated with the inhibition of the constitutively expressed eNOS and nNOS, which are involved in vital physiological functions such as blood pressure regulation and neurotransmission.

Enzyme Inhibition Kinetics

| Parameter | Value | Target Enzyme | Reference |

| Kd | ≤ 7 nM | iNOS | [1] |

| Ki | 7 nM | human iNOS | [3] |

| Ki | 2 µM | human nNOS | [3] |

| Ki | 50 µM | human eNOS | [3] |

The inhibition of iNOS by 1400W is time-dependent and either irreversible or extremely slowly reversible.[2] This prolonged inhibition is advantageous for in vivo studies, as it allows for sustained suppression of iNOS activity.

Signaling Pathway of iNOS Inhibition by this compound

The following diagram illustrates the signaling pathway leading to iNOS induction and the subsequent inhibitory effect of this compound.

Caption: iNOS induction by inflammatory stimuli and its inhibition by 1400W.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants to determine iNOS activity.

Materials:

-

Cells capable of expressing iNOS (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

iNOS Induction: Treat cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

-

Inhibitor Treatment: Concurrently treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., water or DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blotting for iNOS Expression

This protocol is used to detect the levels of iNOS protein in cell lysates or tissue homogenates.

Materials:

-

Cell lysates or tissue homogenates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Immunohistochemistry for Nitrotyrosine

This protocol detects nitrotyrosine, a marker of peroxynitrite-mediated damage, in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Citrate buffer (for antigen retrieval)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against nitrotyrosine

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-nitrotyrosine antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Signal Amplification: Apply the streptavidin-HRP complex and incubate for 30 minutes.

-

Visualization: Add the DAB substrate to visualize the antibody binding (brown precipitate).

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound in an in vivo model and the logical relationship of its inhibitory action.

Caption: A typical in vivo experimental workflow for evaluating 1400W.

Caption: Logical relationship of 1400W's inhibitory action on the iNOS pathway.

Conclusion

This compound stands out as a powerful and selective tool for dissecting the roles of iNOS in health and disease. Its well-defined chemical properties, high selectivity, and potent inhibitory activity make it an indispensable reagent for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the effective application of this compound in experimental studies, paving the way for new discoveries and potential therapeutic innovations.

References

- 1. This compound | iNOS | Tocris Bioscience [tocris.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]

- 4. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

1400W Dihydrochloride: A Deep Dive into its Potent and Selective Inhibition of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of inducible nitric oxide synthase (iNOS) by 1400W dihydrochloride, contrasting its activity against the neuronal (nNOS) and endothelial (eNOS) isoforms. This document details the quantitative selectivity, in-depth experimental protocols for its characterization, and the underlying signaling pathways pertinent to its mechanism of action.

Executive Summary

This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It exhibits a slow, tight-binding inhibition mechanism, making it a valuable tool for investigating the physiological and pathophysiological roles of iNOS.[1][2] Its selectivity for iNOS over the constitutive isoforms, nNOS and eNOS, is a critical feature, minimizing off-target effects and highlighting its potential as a therapeutic agent in conditions characterized by iNOS overproduction, such as inflammatory diseases and certain cancers.[3][4] This guide will explore the quantitative measures of this selectivity, the experimental procedures to determine these parameters, and the cellular signaling context for iNOS induction.

Quantitative Selectivity of this compound

The profound selectivity of 1400W for iNOS is evident from in vitro studies measuring its binding affinity (Kd) and inhibitory constants (Ki) against the three human NOS isoforms.

| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |

| Kd | ≤ 7 nM | - | - | [1][2][5] |

| Ki | - | 2 µM | 50 µM | [1][2] |

Table 1: In Vitro Selectivity of 1400W for Human NOS Isoforms

Based on these values, 1400W is at least 5000-fold more selective for iNOS compared to eNOS.[1] Studies on rat isoforms have shown that 1400W is over 1000-fold more potent against iNOS than eNOS in aortic rings and more than 50-fold more potent in an in vivo model of endotoxin-induced vascular injury.[1] This high degree of selectivity is a key attribute for its use in research and potential therapeutic development.

Mechanism of Inhibition

1400W is characterized as a slow, tight-binding inhibitor of iNOS.[1][2] Its inhibition is time-dependent and competitive with the substrate L-arginine.[1] The inhibitory process is also dependent on the cofactor NADPH.[1] Once bound, the enzyme-inhibitor complex is extremely stable, with inhibited iNOS showing no recovery of activity even after two hours, suggesting either irreversible or very slowly reversible inhibition.[1] In contrast, its inhibition of nNOS and eNOS is weaker and rapidly reversible.[1]

Experimental Protocols

A thorough characterization of a selective NOS inhibitor like 1400W involves several key experimental stages, from obtaining the purified enzymes to detailed kinetic analysis.

Recombinant Human NOS Isoform Expression and Purification

To accurately determine the selectivity of an inhibitor, highly purified recombinant forms of each NOS isoform are required. A common method involves expression in E. coli.

Protocol:

-

Gene Subcloning: The cDNA for human iNOS, nNOS, and eNOS are subcloned into an appropriate E. coli expression vector. Often, a tag (e.g., His-tag) is added to facilitate purification.

-

Co-expression with Calmodulin: For optimal activity and stability, particularly for iNOS and eNOS, co-expression with calmodulin is often necessary.[5][6][7]

-

Bacterial Culture and Induction: Transformed E. coli are grown in a suitable culture medium to a specific optical density. Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Lysate Preparation: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication in a buffer containing protease inhibitors. The lysate is then clarified by high-speed centrifugation.

-

Purification: The tagged NOS isoforms are purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.

-

Purity and Concentration Determination: The purity of the recombinant proteins is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay like the Bradford or BCA assay.

In Vitro NOS Activity Assays

The activity of the purified NOS isoforms and the effect of inhibitors are typically measured using either the citrulline assay or the Griess assay.

This assay directly measures the conversion of L-[³H]arginine to L-[³H]citrulline.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, the purified NOS enzyme, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). For nNOS and eNOS, calcium and calmodulin are also required.

-

Initiation of Reaction: The reaction is initiated by the addition of L-[³H]arginine.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped, typically by the addition of a stop buffer containing EDTA.

-

Separation of L-[³H]citrulline: The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.

-

Quantification: The amount of L-[³H]citrulline in the eluate is quantified by liquid scintillation counting, which is proportional to the NOS activity.

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.

Protocol:

-

NOS Reaction: The enzymatic reaction is carried out as described for the citrulline assay, but with non-radiolabeled L-arginine.

-

Nitrate Reduction (Optional but recommended): Since NO can also be oxidized to nitrate, nitrate reductase is often added to convert all nitrate to nitrite for a more accurate measurement of total NO production.

-

Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture.[2][3][8]

-

Color Development: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 540 nm using a spectrophotometer.

-

Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Determination of IC50 and Ki for 1400W

Given the slow, tight-binding nature of 1400W's inhibition of iNOS, specific kinetic analyses are required.

Protocol for Slow, Tight-Binding Inhibitor:

-

IC50 Determination with Pre-incubation:

-

A range of concentrations of 1400W is pre-incubated with the iNOS enzyme and NADPH for a fixed period (e.g., 30-60 minutes) to allow for the slow onset of inhibition.

-

The enzymatic reaction is then initiated by the addition of L-arginine.

-

NOS activity is measured using either the citrulline or Griess assay.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

-

Determination of Kinetic Parameters (k_obs, K_i):

-

To fully characterize a slow-binding inhibitor, the progress of the reaction (product formation over time) is monitored continuously in the presence of different concentrations of the inhibitor.

-

The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex forms.

-

These curves are fitted to an equation that describes slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

-

The K_i (inhibition constant) can then be determined by plotting k_obs versus the inhibitor concentration.

-

For the rapidly reversible inhibition of nNOS and eNOS, standard IC50 determination without a pre-incubation step is sufficient, and the Ki can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway for iNOS Induction

The expression of the iNOS gene is tightly regulated and is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Caption: iNOS Induction Signaling Pathway.

Experimental Workflow for Determining 1400W Selectivity

The process of characterizing the selectivity of an inhibitor like 1400W follows a structured workflow.

Caption: Workflow for 1400W Selectivity Profiling.

Conclusion

This compound stands out as a remarkably potent and selective inhibitor of iNOS. Its well-characterized mechanism of slow, tight-binding inhibition, coupled with its profound selectivity over nNOS and eNOS, makes it an indispensable tool for dissecting the roles of iNOS in health and disease. The detailed experimental protocols and understanding of the relevant signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this important compound. The continued study of 1400W and the development of similarly selective inhibitors hold significant promise for therapeutic interventions in a range of iNOS-mediated pathologies.

References

- 1. Kinetic analysis of enzyme reactions with slow-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Expression of human inducible nitric oxide synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of 1400W Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacodynamics

1400W is characterized as a slow, tight-binding, and highly selective inhibitor of iNOS. Its mechanism of action involves a time-dependent and practically irreversible inhibition of the enzyme, distinguishing it from less selective nitric oxide synthase inhibitors.

Potency and Selectivity

The inhibitory activity and selectivity of 1400W Dihydrochloride are summarized in the table below. The data highlights its profound preference for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.

| Parameter | Species | Value | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference(s) |

| Kd | Human | 7 nM | - | - | [1] |

| Ki (iNOS) | Human | - | - | - | - |

| Ki (nNOS) | Human | 2 µM | - | - | [1] |

| Ki (eNOS) | Human | 50 µM | >5000-fold | - | [2][3] |

| Potency (Rat Aortic Rings) | Rat | >1000-fold vs. eNOS | - | - | [2] |

| Potency (Rat Endotoxin Model) | Rat | >50-fold vs. eNOS | - | - | [2][4] |

In Vitro and In Vivo Effects

Numerous preclinical studies have demonstrated the biological effects of this compound across a range of models:

-

Neuroprotection: 1400W has been shown to be neuroprotective in models of epilepsy and traumatic brain injury.[5][6] In a rat model of traumatic brain injury, treatment with 1400W (a bolus of 20 mg/kg followed by subcutaneous infusion) significantly reduced brain lesion volume.[6]

-

Analgesia: It exhibits analgesic effects in models of mechanical and heat hypersensitivity.[1]

-

Anti-inflammatory Activity: 1400W has been observed to reduce inflammation in various models.

-

Anti-tumor Activity: Continuous infusion of 1400W has been shown to reduce tumor weight in murine models of mammary adenocarcinoma.[7]

-

Vascular Effects: It can prevent endotoxin-induced vascular injury in rats.[2][4]

Pharmacokinetics

A comprehensive search of the available scientific literature did not yield specific quantitative pharmacokinetic parameters for this compound, such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%). While some studies mention that the dosing regimen was based on its pharmacokinetic profile, the actual data from these studies are not publicly available.[8]

The lack of this data represents a significant gap in the full characterization of this compound and highlights an area for future research. The determination of these parameters is crucial for designing optimal dosing strategies in further preclinical and potential clinical investigations.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

iNOS Activity Assay (Colorimetric - Griess Assay)

This protocol is adapted from commercially available kits and common laboratory practices for the determination of nitric oxide production, an indicator of iNOS activity.

4.1.1 Principle

Nitric oxide (NO) produced by iNOS is rapidly oxidized to nitrite and nitrate. The Griess assay is a colorimetric method that detects nitrite as a measure of NO production. Nitrate in the sample is first reduced to nitrite by nitrate reductase. The total nitrite is then detected by the Griess reagent, which forms a purple azo compound that can be quantified spectrophotometrically at ~540 nm.

4.1.2 Materials

-

Griess Reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)

-

Nitrate Reductase

-

NADPH (cofactor for nitrate reductase)

-

Sample lysates (from cells or tissues)

-

Sodium nitrite standard solution

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

4.1.3 Procedure

-

Sample Preparation:

-

For cultured cells: Lyse cells in a suitable buffer and centrifuge to collect the supernatant.

-

For tissues: Homogenize the tissue in a lysis buffer on ice, centrifuge, and collect the supernatant.

-

Determine the protein concentration of the lysates to normalize the results.

-

-

Nitrate Reduction:

-

To a 96-well plate, add sample lysates.

-

Add nitrate reductase and its cofactor, NADPH, to each sample well.

-

Incubate the plate to allow for the conversion of nitrate to nitrite.

-

-

Griess Reaction:

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add the Griess reagent to each well containing the samples and standards.

-

Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

-

-

Measurement:

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Normalize the results to the protein concentration of the lysates.

-

Traumatic Brain Injury (TBI) Model in Rats (Lateral Fluid Percussion)

This protocol describes a commonly used model to induce a reproducible traumatic brain injury in rats to study the neuroprotective effects of compounds like 1400W.[6][9][10][11]

4.2.1 Principle

The lateral fluid percussion model induces a combination of focal and diffuse brain injury by delivering a brief fluid pulse onto the intact dura. This method allows for graded injury severity and mimics many of the histopathological and functional outcomes of human TBI.

4.2.2 Materials

-

Adult male Sprague-Dawley or Wistar rats

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic frame

-

Surgical drill

-

Fluid percussion device

-

Suturing materials

-

This compound solution for administration

4.2.3 Procedure

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Make a midline scalp incision to expose the skull.

-

-

Craniotomy:

-

Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

-

-

Injury Induction:

-

Securely attach a Luer-Lock hub over the craniotomy site using dental acrylic.

-

Connect the hub to the fluid percussion device.

-

Deliver a fluid pulse of a specific pressure and duration to induce the brain injury.

-

-

Post-Injury Care and Drug Administration:

-

Remove the hub and suture the scalp incision.

-

Provide post-operative care, including analgesia and monitoring.

-

Administer this compound or vehicle according to the study design (e.g., a 20 mg/kg bolus followed by continuous subcutaneous infusion).[6]

-

-

Outcome Assessment:

-

At predetermined time points, assess neurological function using behavioral tests (e.g., motor function, cognitive tests).

-

Perform histological analysis of brain tissue to evaluate lesion volume, cell death, and inflammation.

-

Visualizations

Signaling Pathway of iNOS Inhibition by 1400W

Caption: Signaling pathway of iNOS activation and its inhibition by this compound.

Experimental Workflow for Assessing Neuroprotective Effects of 1400W

Caption: General experimental workflow for evaluating the neuroprotective effects of 1400W.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in health and disease due to its high potency and selectivity. The available pharmacodynamic data consistently demonstrate its effectiveness in various preclinical models. However, the lack of publicly available, detailed pharmacokinetic data is a significant limitation for its further development. The experimental protocols and visualizations provided in this guide are intended to facilitate future research into this promising iNOS inhibitor. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential.

References

- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1400W, a highly selective inducible nitric oxide synthase inhibitor is a potential disease modifier in the rat kainate model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetic analysis of new synthetic antimalarial N-251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Historical Review of the Fluid-Percussion TBI Model [frontiersin.org]

- 9. Traumatic brain injury in the rat: characterization of a lateral fluid-percussion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

1400W Dihydrochloride: A Technical Guide for Investigating Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a multifaceted signaling molecule implicated in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and host defense. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is typically expressed in response to inflammatory stimuli, leading to the sustained production of high concentrations of NO. This high-output NO production by iNOS can have both beneficial (e.g., antimicrobial) and detrimental (e.g., pro-inflammatory, cytotoxic) effects.

Given the significant role of iNOS-derived NO in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, the ability to selectively inhibit this isoform is crucial for both basic research and therapeutic development. 1400W dihydrochloride (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride) has emerged as a powerful pharmacological tool for this purpose. It is a potent and highly selective inhibitor of iNOS, demonstrating slow, tight-binding inhibition.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying nitric oxide signaling, complete with experimental protocols and data presented for easy reference.

Mechanism of Action and Selectivity

1400W is characterized as a slow, tight-binding inhibitor of human inducible nitric oxide synthase (iNOS).[1] Its inhibitory action is dependent on the presence of the cofactor NADPH.[1] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzyme shows no recovery of activity after two hours.[1] L-Arginine, the substrate for NOS, acts as a competitive inhibitor of 1400W binding.[1]

A key advantage of 1400W as a research tool is its remarkable selectivity for iNOS over the other NOS isoforms. This high selectivity minimizes off-target effects and allows for the specific interrogation of iNOS-mediated signaling pathways.

Quantitative Inhibition Data

| Parameter | Human iNOS | Human nNOS | Human eNOS | Rat iNOS vs. eNOS (Aortic Rings) | Rat iNOS vs. eNOS (Endotoxin Model) |

| Inhibition Constant (Ki) | 2 µM[1] | 50 µM[1] | |||

| Dissociation Constant (Kd) | ≤ 7 nM[1][2] | ||||

| Selectivity | >1000-fold[1] | >50-fold[1] | |||

| Binding Constant | 2.0 µM[1] | ||||

| Maximal Rate Constant | 0.028 s⁻¹[1] |

Applications in Nitric Oxide Signaling Research

The high selectivity of 1400W makes it an invaluable tool for elucidating the role of iNOS in various biological contexts.

Neuroinflammation

In the central nervous system, iNOS is primarily expressed in microglia and astrocytes upon activation by pro-inflammatory stimuli. The resulting overproduction of NO contributes to neuronal damage in various neurological conditions.[4] Studies have utilized 1400W to demonstrate that selective inhibition of iNOS can be neuroprotective. For instance, in models of epilepsy and organophosphate-induced neurotoxicity, 1400W treatment has been shown to reduce gliosis, neurodegeneration, and pro-inflammatory cytokine levels.[5] In vitro studies using neuron-microglia co-cultures have confirmed that 1400W can abolish the neurotoxic effects of activated microglia by inhibiting NO production.[4]

Cancer Biology

The role of NO in cancer is complex, with both pro- and anti-tumorigenic effects reported.[6] However, in many cancers, high levels of iNOS expression are associated with tumor growth, angiogenesis, and metastasis.[6][7] 1400W has been instrumental in dissecting the contribution of iNOS to cancer progression. In vivo studies have shown that continuous infusion of 1400W can significantly reduce tumor growth in murine models of mammary and colon adenocarcinoma.[8][9] Furthermore, research in colorectal cancer cell lines indicates that 1400W can inhibit cell proliferation and migration, partly by suppressing the angiogenesis pathway.[7][10]

Inflammatory Responses

1400W has been used to investigate the role of iNOS in various inflammatory conditions. For example, in a rat model of traumatic brain injury, delayed administration of 1400W was found to improve histopathological outcomes.[11] It has also been shown to attenuate tissue injury and inflammation-induced hyperalgesia.

Experimental Protocols

Preparation of this compound Solutions

This compound is soluble in aqueous solutions like water or PBS (>10 mg/ml). However, aqueous solutions are less stable and should be prepared fresh daily. For longer-term storage, stock solutions can be prepared in organic solvents such as DMSO, ethanol, or N,N-dimethylformamide, though solubility is lower (<0.25 mg/ml). These organic stock solutions can be stored at -20°C for up to six months. Before use in biological experiments, the organic stock solution should be diluted into an aqueous buffer or isotonic saline.

In Vitro Inhibition of iNOS in Macrophages

This protocol describes the use of 1400W to inhibit iNOS in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Workflow for In Vitro iNOS Inhibition

Caption: Workflow for in vitro iNOS inhibition using 1400W.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the Griess assay or in a larger format (e.g., 6-well plate) for Western blotting.[12] Allow cells to adhere overnight.

-

Treatment:

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagents to the supernatant according to the manufacturer's protocol.[12][14] Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.[15]

-

Incubate at room temperature for 10-15 minutes.[12]

-

Measure the absorbance at 540 nm using a microplate reader.[12][14]

-

Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[12]

-

-

iNOS Expression (Western Blot):

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).[16]

-

Determine the protein concentration of the lysates.

-

Separate 10-25 µg of total protein per lane by SDS-PAGE.[17]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[17]

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.[17][18]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detect the protein bands using a chemiluminescent substrate.[17]

-

In Vivo Inhibition of iNOS in a Murine Tumor Model

This protocol provides a general framework for using 1400W to inhibit tumor growth in a mouse model.

Caption: Signaling pathway leading to iNOS induction and its inhibition by 1400W.

Downstream Effects of iNOS-derived NO

The high levels of NO produced by iNOS can lead to various downstream effects, including cytotoxicity, apoptosis, and modulation of other signaling pathways. In the context of neuroinflammation, NO can contribute to neuronal cell death. In cancer, NO can promote angiogenesis and cell proliferation. [7][10]By using 1400W to block NO production from iNOS, researchers can determine which of these downstream events are specifically mediated by this enzyme.

Conclusion

This compound is a potent and highly selective inhibitor of iNOS, making it an indispensable tool for researchers studying the multifaceted roles of nitric oxide in health and disease. Its high selectivity allows for the precise dissection of iNOS-mediated signaling pathways, contributing to a better understanding of the pathophysiology of numerous disorders and aiding in the development of novel therapeutic strategies. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of 1400W in the laboratory.

References

- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric Oxide Griess Assay [bio-protocol.org]

- 13. iNOS Antibody | Cell Signaling Technology [cellsignal.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Western Blot Protocol – Mitophenome [mitophenome.org]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

The Role of 1400W Dihydrochloride in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1400W Dihydrochloride is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the production of large, sustained amounts of nitric oxide (NO) during inflammatory and immune responses. Unlike the constitutive isoforms (eNOS and nNOS), iNOS is primarily expressed in immune cells like macrophages and neutrophils following exposure to pro-inflammatory stimuli. The resulting high-output NO production, while crucial for pathogen defense, is a double-edged sword, contributing significantly to the pathophysiology of various inflammatory conditions, including septic shock, neuroinflammation, and ischemia-reperfusion injury. This document provides a comprehensive technical overview of 1400W's mechanism of action, its quantifiable effects on immune modulation, and its impact on key signaling pathways. Detailed methodologies for experiments cited are provided, alongside structured data tables and pathway visualizations, to serve as a resource for professionals in immunology and drug development.

Core Mechanism of Action: Selective iNOS Inhibition

1400W, chemically known as N-(3-(Aminomethyl)benzyl)acetamidine, functions as a slow, tight-binding, and irreversible inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its mechanism is distinguished by its remarkable selectivity for the inducible isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms.

The inhibition process is time-dependent and requires the cofactor NADPH.[1] 1400W acts as a competitive inhibitor with respect to the L-arginine binding site on the iNOS enzyme.[1] Once bound, it forms an extremely stable complex, rendering the enzyme inactive.[1] This high selectivity is critical for its therapeutic potential, as it minimizes interference with the essential physiological roles of eNOS (e.g., blood pressure regulation) and nNOS (e.g., neurotransmission), which are often associated with the adverse effects of non-selective NOS inhibitors.[1][3]

Quantitative Inhibition & Selectivity Data

The potency and selectivity of 1400W have been quantified across various in vitro and in vivo systems. The following table summarizes key inhibitory constants and selectivity ratios.

| Parameter | Species/System | Value | Citation(s) |

| Dissociation Constant (Kd) | Human iNOS | ≤ 7 nM | [1][2] |

| Inhibitory Constant (Ki) | Human nNOS | 2 µM | [1][4] |

| Inhibitory Constant (Ki) | Human eNOS | 50 µM | [1][4] |

| Selectivity Ratio (iNOS vs. nNOS) | Human | >200-fold | |

| Selectivity Ratio (iNOS vs. eNOS) | Human | >5000-fold | [1] |

| Selectivity Ratio (iNOS vs. eNOS) | Rat | >1000-fold | [1] |

| IC50 (LPS-induced NO) | Mouse RAW264.7 Macrophages | 1.5 µM | [4] |

Modulation of Innate Immune Cell Function

1400W primarily exerts its immunomodulatory effects by targeting innate immune cells, particularly macrophages and neutrophils, which are the main producers of iNOS during an inflammatory response.[5][6]

Macrophages and Microglia

In response to stimuli like bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages and their central nervous system counterparts, microglia, significantly upregulate iNOS expression.[2] 1400W effectively blocks this pathway, leading to a marked reduction in NO production.[2] This inhibition has profound downstream effects:

-

Reduction of Oxidative and Nitrosative Stress: By curbing excessive NO, 1400W mitigates the formation of damaging reactive nitrogen species (RNS) like peroxynitrite, which can cause cellular injury and contribute to tissue damage in inflammatory conditions.[2][7]

-

Suppression of Pro-inflammatory Mediators: In a rat model of neurotoxicity, 1400W administration significantly suppressed the upregulation of key pro-inflammatory cytokines and chemokines, including IL-1α, TNF-α, IL-2, IL-12, and MCP-1 in the hippocampus.[7]

-

Neuroprotection: In models of cerebral ischemia and neurotoxicity, the inhibition of microglial iNOS by 1400W reduces neuronal apoptosis and decreases ischemic lesion volumes.[2][8]

Neutrophils

Neutrophils are first responders during acute inflammation and also express iNOS.[6][9] While macrophages are often the primary source of sustained NO, neutrophil-derived NO contributes to the early inflammatory milieu. By inhibiting iNOS in these cells, 1400W can help control the initial inflammatory cascade. The collaboration between neutrophils and macrophages is critical in orchestrating the immune response, and modulating the NO signal with 1400W can influence this crosstalk.[10][11]

Impact on Inflammatory Signaling Pathways

The expression of the iNOS gene (NOS2) is tightly regulated by transcriptional signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB - iNOS Axis

The canonical NF-κB pathway is a central regulator of inflammation.[12][13] Pro-inflammatory stimuli, such as TNF-α, IL-1β, or LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus.[14] Inside the nucleus, NF-κB binds to the promoter region of target genes, including NOS2, initiating the transcription of iNOS.[15][16] 1400W acts downstream of this process, inhibiting the activity of the translated iNOS enzyme.

Therapeutic Implications in Inflammatory Models

The potent and selective inhibition of iNOS by 1400W has demonstrated therapeutic benefits in a range of preclinical models of inflammatory diseases.

Sepsis and Septic Shock

In septic shock, massive iNOS induction by bacterial toxins and cytokines leads to systemic overproduction of NO, causing profound vasodilation, hypotension, and myocardial depression.[17][18] While non-selective NOS inhibitors can reverse hypotension, they often compromise cardiac output.[3][19] Selective iNOS inhibitors like 1400W offer a more targeted approach. In a mouse model, administration of 1400W (10 mg/kg) one hour prior to a lethal LPS injection rescued approximately 50% of the animals from endotoxic shock and significantly reduced serum NO concentrations.[20]

In Vivo Efficacy Data

The following table summarizes key efficacy data from various in vivo animal models.

| Model | Species | 1400W Dose/Regimen | Key Outcome(s) | Citation(s) |

| Endotoxic Shock | Mouse | 10 mg/kg (i.p.) | Rescued ~50% of mice from lethal LPS challenge; reduced serum NO. | [20] |

| Endotoxin-Induced Vascular Leakage | Rat | 0.1-10 mg/kg (s.c.) | Dose-dependently inhibited leakage; EC50 of 0.16 mg/kg. | [2] |

| DFP-Induced Neurotoxicity | Rat | 20 mg/kg (i.m.), twice daily for 3 days | Reduced mortality, gliosis, neurodegeneration, and levels of pro-inflammatory cytokines (IL-1α, TNFα, IL-2, IL-12, MCP-1). | [7] |

| Transient Focal Cerebral Ischemia | Rat | 2.5 mg/kg/h (osmotic pump) | Reduced infarct volume and neurofunctional impairment; inhibited delayed ATP reduction and glutamate release. | [8] |

| Bleomycin-Induced Lung Inflammation | Mouse | Alzet micro-osmotic pump | Attenuated acute lung inflammation. | [21] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of iNOS inhibitors. Below are generalized methodologies for key assays mentioned in the literature.

In Vitro Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Objective: To measure NO production by macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) following stimulation.

-

Methodology:

-

Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of 1400W for a specified time (e.g., 1 hour).[4]

-

Stimulation: Add an inflammatory stimulus, typically LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 20 ng/mL), to induce iNOS expression.

-

Incubation: Incubate for 16-24 hours to allow for iNOS expression and NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). This converts nitrite into a purple-colored azo compound.

-

Quantification: Measure the absorbance at ~540 nm using a spectrophotometer. Compare readings to a standard curve generated with known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

iNOS Protein Expression (Western Blot)

This technique is used to detect and quantify the amount of iNOS protein in cell or tissue lysates.

-

Objective: To confirm that a stimulus induces iNOS protein expression and that 1400W does not prevent expression itself, but only inhibits activity.

-

Methodology:

-

Sample Preparation: Treat and stimulate cells or harvest tissues as described above. Lyse the cells/tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

Electrophoresis: Separate proteins by size by loading equal amounts of total protein onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS. Follow with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal using a digital imager. The intensity of the band corresponding to iNOS (approx. 130 kDa) is proportional to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Conclusion